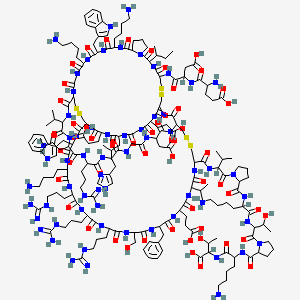
C200H312N62O57S6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potent and selective acid-sensing ion channel 1a (ASIC1a) blocker (IC50 = 0.9 nM). Displays no effect at ASIC1b, ASIC2a, ASIC3, heteromeric ASIC channels, ENaC and KV2.1/2.2/4.2/4.3 channels expressed in oocytes, at concentrations up to 100 nM. Displays potent analgesic properties against thermal, mechanical, chemical, inflammatory and neuropathic pain in rodents.
Wissenschaftliche Forschungsanwendungen
Nanoparticle Synthesis
Recent advances in the liquid-phase syntheses of inorganic nanoparticles highlight the development of novel materials, including those with complex chemical formulas like C200H312N62O57S6. These materials are crucial for advancements in various industries, including technology and electronics (Cushing, Kolesnichenko, & O'Connor, 2004).
Catalytic Behavior in Polymerization
Sodium 2-arylimino-8-quinolates, with varying aryl and quinolate substituents, exhibit catalytic activities towards the ring-opening polymerization of rac-lactide. This process could involve complex molecules like C200H312N62O57S6 in the synthesis of polymeric materials (Zhang et al., 2016).
Advanced Material Research
The research on C2N, a unique member of the CnNm family, suggests the potential application of complex carbon-based materials, including C200H312N62O57S6, in various fields like catalysis, environmental science, and biotechnology (Tian et al., 2020).
CRISPR/Cas System in Plant Biology
The application of the CRISPR/Cas system in plant biology, including Cas9 and Cas12, for gene editing, could involve the manipulation of complex molecules like C200H312N62O57S6 for targeted genetic modifications (Schindele, Wolter, & Puchta, 2018).
Eigenschaften
Produktname |
C200H312N62O57S6 |
|---|---|
Molekularformel |
C200H312N62O57S6 |
Molekulargewicht |
4689.41 |
IUPAC-Name |
4-amino-5-[[1-[[27-[[1-[2-[[6-amino-1-[[1-[2-[[6-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]-51,89,95-tris(4-aminobutyl)-7-(2-amino-2-oxoethyl)-36-benzyl-80-butan-2-yl-10,42,45,48-tetrakis(3-carbamimidamidopropyl)-33,60,69-tris(2-carboxyethyl)-19-(carboxymethyl)-39-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-54,92-bis(1H-indol-3-ylmethyl)-63-(2-methylpropyl)-2,5,6a,8,11,14,17,20,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,78,81,87,90,93,96,99-triacontaoxo-4,30-di(propan-2-yl)-2a,3a,24,25,74,75-hexathia-a,3,5a,6,9,12,15,18,21,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,79,82,88,91,94,97-triacontazatetracyclo[55.43.4.222,72.082,86]hexahectan-77-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C200H312N62O57S6/c1-13-102(10)157-194(316)261-74-36-54-142(261)189(311)239-116(46-23-28-66-203)167(289)244-128(78-106-84-221-112-42-19-17-40-109(106)112)176(298)230-114(44-21-26-64-201)161(283)223-89-147(269)229-135-91-320-321-93-137-183(305)245-129(79-107-85-222-113-43-20-18-41-110(107)113)177(299)234-115(45-22-27-65-202)164(286)231-119(49-31-69-217-197(208)209)165(287)232-120(50-32-70-218-198(210)211)166(288)233-122(52-34-72-220-200(214)215)169(291)248-134(90-263)181(303)243-127(77-105-38-15-14-16-39-105)175(297)238-125(59-63-151(276)277)173(295)254-155(100(6)7)192(314)253-140(186(308)256-156(101(8)9)193(315)260-73-35-53-141(260)188(310)240-117(47-24-29-67-204)171(293)258-158(103(11)264)195(317)262-75-37-55-143(262)190(312)241-118(48-25-30-68-205)172(294)259-159(104(12)265)196(318)319)96-325-323-94-138(250-179(301)132(82-152(278)279)228-146(268)88-225-163(285)130(80-108-86-216-97-226-108)246-168(290)121(51-33-71-219-199(212)213)235-178(300)131(81-144(207)266)247-191(313)154(99(4)5)255-185(135)307)184(306)252-136(92-322-324-95-139(187(309)257-157)251-180(302)133(83-153(280)281)242-160(282)111(206)56-60-148(270)271)182(304)236-123(57-61-149(272)273)162(284)224-87-145(267)227-126(76-98(2)3)174(296)237-124(170(292)249-137)58-62-150(274)275/h14-20,38-43,84-86,97-104,111,114-143,154-159,221-222,263-265H,13,21-37,44-83,87-96,201-206H2,1-12H3,(H2,207,266)(H,216,226)(H,223,283)(H,224,284)(H,225,285)(H,227,267)(H,228,268)(H,229,269)(H,230,298)(H,231,286)(H,232,287)(H,233,288)(H,234,299)(H,235,300)(H,236,304)(H,237,296)(H,238,297)(H,239,311)(H,240,310)(H,241,312)(H,242,282)(H,243,303)(H,244,289)(H,245,305)(H,246,290)(H,247,313)(H,248,291)(H,249,292)(H,250,301)(H,251,302)(H,252,306)(H,253,314)(H,254,295)(H,255,307)(H,256,308)(H,257,309)(H,258,293)(H,259,294)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,318,319)(H4,208,209,217)(H4,210,211,218)(H4,212,213,219)(H4,214,215,220) |
SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)O)CC(C)C)CCC(=O)O)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)C)CC(=O)N)CCCNC(=N)N)CC5=CNC=N5)CC(=O)O)C(=O)NC(C(C)C)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N7CCCC7C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CCC(=O)O)CC8=CC=CC=C8)CO)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)CCCCN)CC9=CNC1=CC=CC=C19)CCCCN)CC1=CNC2=CC=CC=C21)CCCCN |
Synonyme |
Alternative Name: PcTx1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



